molecular formula C7H6FNO4S B1442064 2-Fluoro-4-(methylsulfonyl)nitrobenzene CAS No. 1166756-97-3

2-Fluoro-4-(methylsulfonyl)nitrobenzene

Cat. No. B1442064
CAS RN: 1166756-97-3
M. Wt: 219.19 g/mol
InChI Key: NIAYCKUEQBPTDM-UHFFFAOYSA-N
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Description

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is an organic compound with the molecular formula C7H6FNO4S and a molecular weight of 219.19 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is 1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene has a boiling point of approximately 402.7±45.0°C at 760 mmHg and a melting point of 101-103°C . The compound is solid at room temperature .

Scientific Research Applications

Organic Synthesis

2-Fluoro-4-(methylsulfonyl)nitrobenzene: is utilized in organic synthesis as an intermediate for the preparation of more complex chemical entities. Its nitro group can undergo various reductions and substitutions, making it a versatile building block for synthesizing pharmaceuticals, agrochemicals, and other organic compounds .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor in the synthesis of drug molecules. Its ability to introduce fluorine atoms into a molecular structure is particularly valuable since fluorine can significantly alter the biological activity of pharmaceuticals .

Material Science

The compound’s properties are explored in material science for the development of novel materials. Its thermal stability and reactivity make it a candidate for creating polymers and coatings with enhanced performance characteristics .

Analytical Chemistry

2-Fluoro-4-(methylsulfonyl)nitrobenzene: is used as a standard or reagent in analytical chemistry to calibrate instruments or as a reference compound in spectroscopic analysis, aiding in the identification and quantification of unknown substances .

Agricultural Chemistry

In the context of agricultural chemistry, this compound could be investigated for its potential use in the synthesis of pesticides or herbicides. The sulfonyl and nitro groups present in the molecule may contribute to the development of new compounds with specific modes of action against pests .

Environmental Impact Studies

Environmental impact studies may utilize 2-Fluoro-4-(methylsulfonyl)nitrobenzene to understand its behavior and fate in the environment. Research can include its biodegradation, potential bioaccumulation, and any ecotoxicological effects it may have .

Safety and Hazards

The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing (P304+P340) .

Mechanism of Action

The compound contains a nitro group (-NO2), a methylsulfonyl group (-SO2CH3), and a fluorine atom attached to a benzene ring. The nitro group is a strong electron-withdrawing group, which can make the benzene ring more susceptible to electrophilic aromatic substitution reactions . The methylsulfonyl group is also an electron-withdrawing group, which can further activate the benzene ring towards electrophilic substitution. The fluorine atom is a small, highly electronegative atom, which can form strong bonds with carbon and influence the reactivity and properties of the molecule.

properties

IUPAC Name

2-fluoro-4-methylsulfonyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c1-14(12,13)5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAYCKUEQBPTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700185
Record name 2-Fluoro-4-(methanesulfonyl)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220455-42-5
Record name 2-Fluoro-4-(methanesulfonyl)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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